Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate
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Overview
Description
Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate: is a chemical compound with the molecular formula C7H9BrO3 . It is characterized by the presence of a bromine atom and a dihydrofuran ring, making it a unique compound in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate typically involves the bromination of dihydrofuran derivatives followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Methyl (dihydrofuran-2-ylidene)acetate.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Methyl (dihydrofuran-2-ylidene)acetate.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on cellular processes. It helps in understanding the mechanisms of action of brominated drugs .
Medicine: The compound is explored for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate involves its interaction with specific molecular targets in cells. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl (dihydrofuran-2-ylidene)acetate: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C7H9BrO3 |
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Molecular Weight |
221.05 g/mol |
IUPAC Name |
methyl (2Z)-2-bromo-2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C7H9BrO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H2,1H3/b6-5- |
InChI Key |
XFBFBSCUULNOJG-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\CCCO1)/Br |
Canonical SMILES |
COC(=O)C(=C1CCCO1)Br |
Origin of Product |
United States |
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